Uridine Diphosphate Choline Ammonium Salt

Description

General Overview of Nucleoside Diphosphate (B83284) Choline (B1196258) Biochemistry

The biochemistry of nucleoside diphosphate cholines is centered around their role as essential intermediates in the synthesis of phospholipids (B1166683), which are the primary structural components of all cellular membranes. nih.govbodybio.com The most prominent pathway involving Uridine (B1682114) Diphosphate Choline (CDP-Choline) is the Kennedy pathway, first described by Eugene P. Kennedy, which is the principal route for the de novo synthesis of phosphatidylcholine (PC) in mammalian cells. nih.govwikipedia.org

The Kennedy pathway for phosphatidylcholine synthesis is a three-step enzymatic process:

Phosphorylation of Choline: The pathway begins with the uptake of choline into the cell, where it is phosphorylated by the enzyme Choline Kinase (CK) to produce phosphocholine (B91661). wikipedia.orgnih.gov

Synthesis of CDP-Choline: Phosphocholine then reacts with cytidine (B196190) triphosphate (CTP). This reaction is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) , which is the rate-limiting and key regulatory enzyme in the pathway, to form CDP-Choline. nih.govnih.gov

Formation of Phosphatidylcholine: In the final step, the enzyme choline phosphotransferase (CPT) catalyzes the transfer of the phosphocholine moiety from CDP-Choline to a diacylglycerol (DAG) molecule, resulting in the synthesis of phosphatidylcholine. nih.govwikipedia.org

Uridine, a pyrimidine (B1678525) nucleoside, is a crucial precursor in this process. Exogenously supplied uridine can be converted in the brain first to uridine triphosphate (UTP) and then to cytidine triphosphate (CTP). researchgate.netresearchgate.net This CTP is the cytidine source required for the CCT-catalyzed reaction to produce CDP-Choline, thereby linking uridine availability directly to the synthesis of membrane phospholipids. researchgate.netresearchgate.net

Table 1: Key Enzymes of the Kennedy Pathway for Phosphatidylcholine Synthesis

| Enzyme | Substrates | Product | Role |

| Choline Kinase (CK) | Choline, ATP | Phosphocholine, ADP | Initial phosphorylation of choline. wikipedia.orgnih.gov |

| CTP:phosphocholine cytidylyltransferase (CCT) | Phosphocholine, CTP | CDP-Choline, Pyrophosphate | The rate-limiting and key regulatory step. nih.govnih.gov |

| Choline Phosphotransferase (CPT) | CDP-Choline, Diacylglycerol (DAG) | Phosphatidylcholine (PC) | Final step in PC synthesis. nih.govwikipedia.org |

Positioning of Uridine Diphosphate Choline Ammonium Salt within Cellular Metabolism Research

This compound, as a stable source of CDP-Choline for research, is positioned at the crossroads of several critical metabolic functions, primarily revolving around membrane phospholipid metabolism. nih.govnih.gov Its significance in cellular metabolism research stems from its role as the direct precursor to phosphatidylcholine, the most abundant phospholipid in eukaryotic membranes, comprising approximately 50% of the total phospholipid content. nih.govbodybio.comnih.gov

The study of CDP-Choline is integral to understanding:

Membrane Biogenesis and Repair: As the product of the rate-limiting step in PC synthesis, CDP-Choline is essential for the generation of new membranes required for cell proliferation, differentiation, and the repair of damaged cell membranes. nih.govimrpress.com Research shows that providing CDP-Choline can enhance membrane maintenance and repair in various experimental models. nih.gov

Precursor for Neurotransmitters: The metabolism of CDP-Choline releases choline, which is also a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.govyoutube.com This dual role makes it a compound of interest in neurochemical research, exploring the balance between its utilization for membrane synthesis and neurotransmitter production. nih.govnih.gov

Lipid Signaling: Phosphatidylcholine is not just a structural molecule; it is also a source of lipid second messengers. The turnover of PC can generate diacylglycerol and other signaling molecules, implicating the CDP-Choline pathway in cellular signal transduction. imrpress.com

Research using orally administered CDP-Choline demonstrates that it is hydrolyzed and its components, choline and cytidine (which is rapidly converted to uridine in humans), are absorbed and resynthesized into CDP-Choline in various tissues, including the brain. nih.govexamine.com This allows researchers to study its effects on increasing phospholipid synthesis and inhibiting phospholipid degradation in a systemic context. nih.gov

Table 2: Research Findings on CDP-Choline's Metabolic Impact

| Research Area | Observation | Reference |

| Phospholipid Synthesis | In striatal slices, cytidine and uridine supplementation increased tissue CDP-choline levels by 88% and 62% respectively, enhancing the substrate for phospholipid synthesis. | nih.gov |

| Neurotransmitter Levels | Injections of CDP-Choline have been shown to increase extracellular acetylcholine in the hippocampus and neocortex of rats following traumatic brain injury. | examine.com |

| Membrane Precursor Availability | Short-term administration of uridine, a precursor to CDP-Choline, was found to increase brain membrane phospholipid precursors in healthy adults as measured by 31-phosphorus magnetic resonance spectroscopy. | nih.govresearchgate.net |

| Dopaminergic System | The uridine component of CDP-Choline is associated with an augmentation of potassium-evoked dopamine (B1211576) release. | examine.com |

Current Research Frontiers and Unanswered Questions in Uridine Diphosphate Choline Studies

The established role of Uridine Diphosphate Choline in phospholipid biosynthesis has paved the way for its investigation into more complex biological phenomena. Current research frontiers are focused on elucidating its broader mechanisms and potential applications in various models of cellular stress and neurological dysfunction.

Current Research Frontiers:

Neuroprotection: A significant body of research investigates the effects of exogenously administered CDP-Choline in experimental models of ischemia, hypoxia, and traumatic brain injury. nih.gov Studies suggest it may limit nerve cell membrane damage and help restore intracellular enzyme function. nih.gov Its role in preserving dopaminergic neurons in research models of Parkinson's disease is also an active area of study. examine.com

Synaptic Plasticity: Research has shown that supplementation with precursors of phosphatidylcholine, including uridine and choline, can increase the amount of synaptic proteins and the number of dendritic spines on neurons in animal models. researchgate.netresearchgate.net This suggests a role for the CDP-Choline pathway in supporting the structural basis of learning and memory.

Cellular Proliferation and Apoptosis: Because the CDP-Choline pathway is fundamental for providing new membrane material, it is a key determinant of cell cycle progression and proliferation. imrpress.com Conversely, its metabolites are being studied for their influence on programmed cell death (apoptosis). For instance, uridine nucleotides have been shown to provide neuroprotection by reducing apoptosis. researchgate.net

Unanswered Questions:

Despite extensive research, several questions remain:

What is the full extent of regulatory control over the Kennedy pathway, and how do different cell types modulate CCT activity in response to metabolic stress? nih.gov

Beyond providing substrate for PC and acetylcholine synthesis, what are the other direct or indirect signaling roles of CDP-Choline and its metabolites (choline, cytidine, uridine) within the cell?

How does the metabolic flux through the CDP-Choline pathway interact with other major metabolic pathways, such as the phosphatidylethanolamine (B1630911) (PE) synthesis pathway, under various physiological and pathological conditions? wikipedia.org

While bacterial enzymes have been shown to hijack host CDP-Choline for their own purposes, the extent to which this occurs and its implications for host-pathogen interactions are not fully understood. nih.gov

The precise mechanisms by which CDP-Choline administration appears to influence the levels of other neurotransmitters like dopamine and norepinephrine (B1679862) require further investigation. researchgate.net

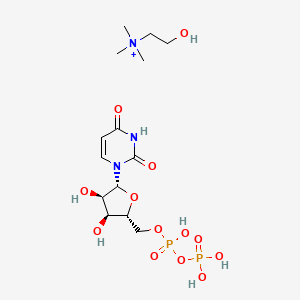

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.C5H14NO/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;1-6(2,3)4-5-7/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);7H,4-5H2,1-3H3/q;+1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRGZHKAEBNXGI-IAIGYFSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N3O13P2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic and Metabolic Pathways Involving Uridine Diphosphate Choline

Uridine (B1682114) Metabolism Pathways and Precursor Roles

Uridine is a fundamental pyrimidine (B1678525) nucleoside that serves as a precursor for the synthesis of other pyrimidine nucleotides, including those required for the formation of CDP-choline. The cellular pool of uridine nucleotides is maintained through two primary routes: the de novo synthesis pathway and the salvage pathway.

The de novo synthesis of pyrimidines begins with simple molecules like bicarbonate, ammonia (B1221849) (from glutamine), and ATP to form carbamoyl (B1232498) phosphate (B84403). A series of enzymatic reactions leads to the formation of the first pyrimidine ring structure, orotate. This ring is then attached to a ribose-phosphate moiety, phosphoribosyl pyrophosphate (PRPP), to yield orotidine (B106555) 5'-monophosphate (OMP). OMP is subsequently decarboxylated to form uridine monophosphate (UMP), the first key uridine nucleotide.

Alternatively, cells can utilize the salvage pathway to recycle uridine from the breakdown of nucleic acids or from extracellular sources. In this pathway, the enzyme uridine kinase phosphorylates free uridine to UMP, providing a more energy-efficient route to generating uridine nucleotides. UMP is the central precursor from which other uridine and cytidine (B196190) nucleotides are synthesized.

Once UMP is formed, it undergoes two successive phosphorylation steps, catalyzed by kinases, to produce uridine diphosphate (B83284) (UDP) and then uridine triphosphate (UTP). UTP is a high-energy molecule that serves multiple functions, including as a substrate for RNA synthesis and as the direct precursor to cytidine triphosphate (CTP).

The conversion of UTP to CTP is a crucial step linking uridine metabolism to the Kennedy pathway. This reaction is catalyzed by the enzyme CTP synthase, which aminates UTP at the 4-position of the uracil (B121893) ring, using glutamine as the amino group donor. This conversion is vital as CTP, not UTP, is the nucleotide that directly participates in the synthesis of CDP-choline.

The Kennedy Pathway (CDP-Choline Pathway) and its Relation to Uridine Diphosphate Choline (B1196258) Metabolism

The Kennedy pathway, also known as the CDP-choline pathway, is the primary mechanism in mammalian cells for the de novo synthesis of phosphatidylcholine (PC), a major phospholipid component of cellular membranes. This pathway directly utilizes the CTP generated from uridine nucleotide metabolism.

The first committed step of the Kennedy pathway involves the phosphorylation of choline. Choline, obtained from dietary sources or from the breakdown of other lipids, is transported into the cell. Inside the cell, the enzyme choline kinase (CK) catalyzes the ATP-dependent phosphorylation of choline to produce phosphocholine (B91661).

The second and rate-limiting step of the Kennedy pathway is the reaction of phosphocholine with CTP to form CDP-choline. This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). The activity of CCT is tightly regulated. The enzyme exists in both an inactive, soluble form in the cytoplasm and an active, membrane-bound form. Its translocation to the membranes of the endoplasmic reticulum and nuclear envelope is stimulated by a decrease in membrane PC content or an increase in fatty acids, thereby activating the synthesis of CDP-choline when new phospholipid synthesis is required.

In the final step of the Kennedy pathway, the phosphocholine moiety from CDP-choline is transferred to a diacylglycerol (DAG) molecule. This reaction is catalyzed by the enzyme choline/ethanolamine phosphotransferase 1 (CEPT1), also known as CPT1, resulting in the formation of phosphatidylcholine and the release of cytidine monophosphate (CMP). The DAG used in this step is typically derived from the hydrolysis of other phospholipids (B1166683) or from de novo synthesis. This final reaction completes the synthesis of PC, a critical component for membrane integrity, signal transduction, and lipoprotein assembly.

Table of Key Enzymes in the Discussed Pathways

| Enzyme Name | Pathway | Reaction Catalyzed |

| Uridine Kinase | Salvage Pathway | Uridine → Uridine Monophosphate (UMP) |

| CTP Synthase | Pyrimidine Metabolism | Uridine Triphosphate (UTP) → Cytidine Triphosphate (CTP) |

| Choline Kinase (CK) | Kennedy Pathway | Choline → Phosphocholine |

| CTP:Phosphocholine Cytidylyltransferase (CCT) | Kennedy Pathway | Phosphocholine + CTP → CDP-Choline + PPi |

| Choline/Ethanolamine Phosphotransferase 1 (CEPT1) | Kennedy Pathway | CDP-Choline + Diacylglycerol → Phosphatidylcholine + CMP |

Involvement in Glycogen (B147801) Metabolism via Uridine Diphosphate Glucose

The synthesis of glycogen, the primary storage form of glucose in animals and fungi, is a critical process for maintaining energy homeostasis. wikipedia.orgjackwestin.com This pathway, known as glycogenesis, does not directly utilize Uridine Diphosphate Choline. Instead, it relies on a different activated uridine nucleotide, Uridine Diphosphate Glucose (UDP-Glucose), as the immediate precursor for adding glucose units to growing glycogen chains. aklectures.comwou.eduwikipedia.org

The synthesis of UDP-Glucose is a pivotal step in glycogenesis. libretexts.org It is formed from glucose-1-phosphate and Uridine Triphosphate (UTP) in a reaction catalyzed by the enzyme UDP-glucose pyrophosphorylase. youtube.comyoutube.com This reaction is reversible; however, the rapid hydrolysis of the byproduct, pyrophosphate (PPi), into two inorganic phosphate molecules drives the reaction forward, ensuring a steady supply of UDP-Glucose for glycogen synthesis. libretexts.org

Once formed, UDP-Glucose serves as the activated glucose donor for the enzyme glycogen synthase, which is the key regulatory enzyme in glycogenesis. numberanalytics.comwikipedia.org Glycogen synthase catalyzes the transfer of the glucosyl moiety from UDP-Glucose to the non-reducing end of a pre-existing glycogen primer, forming an α(1→4) glycosidic bond and elongating the glycogen chain. wikipedia.orgaklectures.comwikipedia.org The Uridine Diphosphate (UDP) molecule is released during this process and can be subsequently re-phosphorylated to UTP, thus replenishing the UTP pool. wikipedia.org

The connection to Uridine Diphosphate Choline metabolism lies in the shared pool of UTP. Both the Kennedy pathway for phosphatidylcholine synthesis and the glycogenesis pathway draw from the cellular UTP pool. researchgate.netfrontiersin.org Therefore, the metabolic state and the demands for membrane biosynthesis can influence the availability of UTP for glycogen synthesis, and vice versa, highlighting a competitive and integrated relationship between these two fundamental anabolic pathways.

Interactive Table: Key Enzymes in Glycogenesis

| Enzyme | Substrates | Products | Function |

|---|---|---|---|

| UDP-Glucose Pyrophosphorylase | Glucose-1-Phosphate, UTP | UDP-Glucose, Pyrophosphate | Synthesizes the activated glucose donor for glycogen synthesis. libretexts.orgyoutube.com |

| Glycogen Synthase | UDP-Glucose, (Glycogen)n | UDP, (Glycogen)n+1 | Elongates glycogen chains by adding glucose units via α(1→4) linkages. numberanalytics.comwikipedia.org |

| Glycogenin | UDP-Glucose | Glycogenin-Glc, UDP | Acts as a primer by catalyzing the initial attachment of glucose residues to itself. wou.edulibretexts.org |

| Glycogen Branching Enzyme | Elongated Glycogen Chain | Branched Glycogen Chain | Creates α(1→6) branches in the glycogen molecule. wikipedia.org |

Contributions to Nucleotide Sugar Biosynthesis

The cellular pool of uridine nucleotides is fundamental to the synthesis of a wide array of nucleotide sugars. These activated sugars are essential building blocks for the biosynthesis of complex polysaccharides, glycoproteins, and glycolipids. frontiersin.org The synthesis of these molecules, much like glycogen synthesis, depends on UTP as a key substrate.

Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) Synthesis

Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as a precursor for protein glycosylation (both N-linked and O-linked) and the synthesis of glycolipids and other complex carbohydrates. frontiersin.orgnih.govnih.gov Its synthesis occurs through the hexosamine biosynthetic pathway (HBP). frontiersin.org The final and committing step in this pathway is catalyzed by the enzyme UDP-N-acetylglucosamine pyrophosphorylase (UAP1), which converts N-acetylglucosamine-1-phosphate (GlcNAc-1-P) and UTP into UDP-GlcNAc and pyrophosphate. researchgate.netnih.gov The essentiality of UAP1 has been demonstrated in eukaryotes, highlighting the importance of UDP-GlcNAc synthesis for cellular viability. researchgate.netnih.gov

Hexosamine Biosynthetic Pathway Integration

The hexosamine biosynthetic pathway (HBP) is a metabolic route that integrates glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism to produce UDP-GlcNAc. frontiersin.orgnih.gov The pathway begins with the conversion of fructose-6-phosphate (B1210287) (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). frontiersin.orgnih.gov Following a series of reactions involving acetylation and isomerization, the resulting GlcNAc-1-P is combined with UTP to form UDP-GlcNAc. nih.gov

Interactive Table: Enzymes of the Hexosamine Biosynthetic Pathway (Eukaryotic)

| Enzyme | Substrates | Products | Step |

|---|---|---|---|

| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate, L-glutamine | Glucosamine-6-phosphate, L-glutamate | 1. The first committed step. frontiersin.orgnih.gov |

| Glucosamine-6-phosphate N-acetyltransferase (GNA1) | Glucosamine-6-phosphate, Acetyl-CoA | N-acetylglucosamine-6-phosphate, CoA | 2. Acetylation. nih.gov |

| Phosphoacetylglucosamine mutase (AGM1) | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate | 3. Isomerization. nih.gov |

| UDP-N-acetylglucosamine pyrophosphorylase (UAP1) | N-acetylglucosamine-1-phosphate, UTP | UDP-GlcNAc, Pyrophosphate | 4. Uridylation; the final step. researchgate.netnih.gov |

Uridine Diphosphate Glucuronic Acid (UDP-GlcA) as a Cofactor and Donor

Uridine Diphosphate Glucuronic Acid (UDP-GlcA) is another vital nucleotide sugar synthesized from a uridine nucleotide precursor. wikipedia.org It is formed by the NAD+-dependent oxidation of UDP-Glucose, a reaction catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGDH). wikipedia.orgnih.govnih.gov This process directly links the synthesis of UDP-GlcA to the UDP-Glucose pool.

UDP-GlcA is a key donor molecule in glucuronidation reactions, a major pathway for the detoxification and excretion of various compounds, including drugs and endogenous metabolites. nih.gov It is also an essential precursor for the synthesis of many polysaccharides, such as glycosaminoglycans, and for the biosynthesis of ascorbic acid (Vitamin C) in most vertebrates (excluding primates and guinea pigs). wikipedia.orgfigshare.com In pathogenic fungi, UDP-GlcA is required for the synthesis of capsular polysaccharides, which are crucial for their virulence. nih.govnih.gov Therefore, the enzymatic machinery that produces UDP-GlcA from the uridine nucleotide pool is critical for a wide range of biological functions across different organisms. nih.gov

Enzymology and Molecular Mechanisms of Uridine Diphosphate Choline Interactions

Enzymes Catalyzing Uridine (B1682114) Diphosphate (B83284) Choline (B1196258) Synthesis and Hydrolysis

The synthesis and breakdown of UDP-Choline are tightly controlled by specific enzymes that ensure the appropriate cellular levels of this vital metabolite.

Synthesis:

The primary enzyme responsible for the synthesis of UDP-Choline is CTP:phosphocholine (B91661) cytidylyltransferase (CCT) . capes.gov.brnih.govnih.gov This enzyme catalyzes the reaction between cytidine (B196190) triphosphate (CTP) and phosphocholine to produce UDP-Choline and pyrophosphate. wikipedia.org CCT is considered the rate-limiting step in the CDP-choline pathway for phosphatidylcholine synthesis. nih.govnih.gov The systematic name for this enzyme is CTP:choline-phosphate cytidylyltransferase. wikipedia.org

Hydrolysis:

The hydrolysis of UDP-Choline can be carried out by various nucleotide pyrophosphatases. One such enzyme is the UshA protein , found in bacteria like Escherichia coli and Yersinia intermedia, which exhibits CDP-alcohol hydrolase activity. asm.org This enzyme can hydrolyze CDP-choline, a compound structurally and functionally related to UDP-Choline, by cleaving the phosphoanhydride bond. asm.org In some contexts, enzymes like phospholipase D are involved in the hydrolysis of phosphatidylcholine, the downstream product of the UDP-Choline pathway, releasing choline. nih.gov

| Enzyme | Function | Substrates | Products | Pathway |

| CTP:phosphocholine cytidylyltransferase (CCT) | Synthesis | CTP, Phosphocholine | UDP-Choline, Pyrophosphate | Phosphatidylcholine Synthesis |

| UshA (CDP-alcohol hydrolase) | Hydrolysis | CDP-alcohols (e.g., CDP-choline) | NMP, Alcohol-phosphate | Nucleotide Metabolism |

| Phospholipase D | Hydrolysis of downstream product | Phosphatidylcholine | Choline, Phosphatidic acid | Phospholipid Catabolism |

Allosteric Regulation and Enzyme Kinetics in Uridine Diphosphate Choline Pathways

The activity of enzymes in the UDP-Choline pathway is meticulously regulated to meet the cell's demand for phosphatidylcholine. CTP:phosphocholine cytidylyltransferase (CCT) is a primary target of this regulation.

Allosteric Regulation:

CCT is an amphitropic enzyme, meaning it can exist in both a soluble, inactive state and a membrane-bound, active state. capes.gov.br Its activation is intricately linked to the lipid composition of membranes. CCT is allosterically activated by binding to membranes that are deficient in phosphatidylcholine, a form of product-mediated regulation. capes.gov.brnih.gov This binding is mediated by an amphipathic α-helical domain within the enzyme. capes.gov.bracs.org The enzyme's activity can also be influenced by the presence of certain lipids and fatty acids. For instance, cytosolic CCT activity is enhanced by the addition of unsaturated fatty acids or phospholipids (B1166683). nih.gov

Enzyme Kinetics:

Kinetic studies have provided valuable insights into the catalytic mechanism of CCT. For yeast CCT, the Michaelis constant (Km) values in the presence of activating lipids were determined to be 0.80 mM for phosphocholine and 1.4 mM for CTP. nih.gov In the absence of these lipids, the Km values were 1.2 mM for phosphocholine and 0.8 mM for CTP. nih.gov The catalytic turnover number (kcat) for yeast CCT dramatically increased from 1.5 s⁻¹ in the absence of lipids to 31.3 s⁻¹ in their presence, highlighting the significant activation upon membrane binding. nih.gov For the enzyme from rat brain, the Km was found to be 0.3 mM for choline phosphate (B84403) and 10 mM for CTP. nih.gov The product of the reaction, CDP-choline (a close analog of UDP-Choline), acts as a competitive inhibitor with respect to both CTP and choline phosphate, with an inhibitory constant (Ki) of 0.090 mM. nih.gov

| Enzyme | Organism | Effector | Kinetic Parameter | Value |

| CCT | Saccharomyces cerevisiae | Phosphatidylcholine:oleate vesicles | Km (Phosphocholine) | 0.80 mM (with lipid) |

| CCT | Saccharomyces cerevisiae | Phosphatidylcholine:oleate vesicles | Km (CTP) | 1.4 mM (with lipid) |

| CCT | Saccharomyces cerevisiae | Phosphatidylcholine:oleate vesicles | kcat | 31.3 s⁻¹ (with lipid) |

| CCT | Rat Brain | - | Km (Choline Phosphate) | 0.3 mM |

| CCT | Rat Brain | - | Km (CTP) | 10 mM |

| CCT | Rat Brain | CDP-choline | Ki | 0.090 mM |

Structural Analysis of Uridine Diphosphate Choline-Binding Proteins and Enzymes

The three-dimensional structures of enzymes that interact with UDP-Choline and its precursors provide a molecular basis for understanding their function and regulation.

The crystal structure of choline kinase from C. elegans, the enzyme that produces the CCT substrate phosphocholine, has been solved. nih.gov Although it shares no significant sequence similarity, its fold is remarkably similar to that of protein kinases. nih.gov This structure has allowed for the proposal of binding sites for both ATP and choline, which are located in close proximity within a pocket formed by highly conserved residues. nih.gov

For CCT, while a full-length structure has been challenging to obtain, the structure of its membrane-binding domain has been characterized. acs.org This domain forms an amphipathic α-helix, which is crucial for its reversible membrane binding and subsequent activation. acs.org

The structures of enzymes that bind other UDP-sugar molecules, which share the common UDP moiety, also offer valuable insights. For example, the crystal structure of UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) from E. coli has been solved in the presence of its substrate, which contains a UDP group. embopress.orgnih.gov This structure reveals a three-domain architecture, with the N- and C-terminal domains adopting a Rossmann fold, a classic nucleotide-binding motif. embopress.orgnih.gov Similarly, the structure of UDP-galactose 4-epimerase from E. coli shows extensive interactions with its UDP-sugar substrate. wisc.edu These structures highlight the conserved features of UDP recognition by enzymes.

| Enzyme | Organism | PDB Accession Code | Key Structural Features |

| Choline Kinase (CKA-2) | C. elegans | Not specified in snippets | Homodimer, two-domain fold similar to protein kinases, ATP and choline binding pockets. nih.gov |

| CCT (Membrane Binding Domain) | Not specified in snippets | Not specified in snippets | Amphipathic α-helix responsible for membrane binding and activation. acs.org |

| MurD Ligase | E. coli | Not specified in snippets | Three-domain structure, N- and C-terminal Rossmann folds for nucleotide binding. embopress.orgnih.gov |

| UDP-galactose 4-epimerase | E. coli | Not specified in snippets | Dimeric structure with extensive contacts to the UDP-sugar substrate. wisc.edu |

Enzymatic Amination Processes Involving Uridine Nucleotides

While UDP-Choline itself is not directly involved in amination, other uridine nucleotides are key players in enzymatic amination reactions, particularly in the synthesis of amino sugars. A prominent example is the hexosamine biosynthetic pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netresearchgate.net

The initial and rate-limiting step of the HBP is the conversion of fructose-6-phosphate (B1210287) (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate. researchgate.net This reaction is catalyzed by glutamine:fructose-6-phosphate aminotransferase (GFAT) . nih.govnih.gov Following this amination step, a series of enzymatic reactions, including acetylation and the addition of a UMP moiety from UTP, leads to the formation of UDP-GlcNAc. nih.govreactome.org

Another critical amination reaction involving uridine nucleotides is the synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP). researchgate.netacs.org This reaction, catalyzed by CTP synthetase , utilizes an amino group, often from glutamine or ammonia (B1221849), to convert the uracil (B121893) base of UTP into the cytosine base of CTP. researchgate.net

| Pathway | Key Enzyme | Uridine Nucleotide Substrate | Amino Donor | Product |

| Hexosamine Biosynthesis | Glutamine:fructose-6-phosphate aminotransferase (GFAT) | (Indirectly UTP) | Glutamine | Glucosamine-6-phosphate (leading to UDP-GlcNAc) |

| CTP Synthesis | CTP Synthetase | UTP | Glutamine/Ammonia | CTP |

Impact of Uridine Diphosphate Choline on Specific Enzyme Activities (e.g., L-glutamine-D-fructose-6-phosphate aminotransferase via UDP-GlcNAc)

There is no direct evidence to suggest that UDP-Choline itself directly modulates the activity of L-glutamine-D-fructose-6-phosphate aminotransferase (GFAT). However, there is a significant and well-established indirect regulatory link through the end-product of the hexosamine biosynthetic pathway, UDP-N-acetylglucosamine (UDP-GlcNAc).

UDP-GlcNAc acts as a crucial feedback inhibitor of GFAT. nih.govnih.govresearchgate.net This allosteric regulation allows the cell to control the flux through the HBP, matching the production of UDP-GlcNAc to cellular demand. researchgate.net High levels of UDP-GlcNAc signal that the pathway's product is abundant, leading to the inhibition of GFAT and a reduction in further UDP-GlcNAc synthesis. nih.govresearchgate.net

Structural studies have revealed that UDP-GlcNAc binds to the isomerase domain of GFAT, but this interaction inhibits the glutaminase (B10826351) function of the enzyme, demonstrating interdomain communication. nih.govnih.gov Mutations that interfere with this feedback inhibition can lead to a constitutively active GFAT enzyme and elevated levels of UDP-GlcNAc. nih.gov

While UDP-Choline and UDP-GlcNAc are both important nucleotide-activated molecules, the direct regulatory impact on GFAT is attributed to UDP-GlcNAc. The potential for crosstalk between the phosphatidylcholine synthesis pathway (which produces UDP-Choline) and the hexosamine biosynthetic pathway remains an area of interest in understanding integrated cellular metabolism, but a direct enzymatic effect of UDP-Choline on GFAT has not been established.

| Regulatory Molecule | Target Enzyme | Effect | Mechanism |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | L-glutamine-D-fructose-6-phosphate aminotransferase (GFAT) | Inhibition | Allosteric feedback inhibition. nih.govresearchgate.net |

Cellular and Subcellular Roles of Uridine Diphosphate Choline

Contribution to Cellular Membrane Phospholipid Homeostasis

Uridine (B1682114) Diphosphate (B83284) Choline (B1196258) plays an indispensable role in the de novo synthesis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes. nih.gov This process, known as the Kennedy pathway, is fundamental for maintaining the structural integrity and fluidity of cellular membranes, which is crucial for their proper function. nih.govnih.gov

The synthesis of PC via the CDP-choline pathway involves several key steps:

Choline Transport : Choline, obtained primarily from the diet, is transported into the cell. researchgate.net

Phosphorylation : Intracellular choline is phosphorylated by the enzyme choline kinase to form phosphocholine (B91661). nih.gov

Activation : Phosphocholine reacts with cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) to produce CDP-choline. nih.gov The availability of CTP can be a rate-limiting factor in this step, and CCT is a key regulatory enzyme in the pathway. nih.gov

PC Synthesis : Finally, the enzyme choline phosphotransferase catalyzes the transfer of the phosphocholine moiety from CDP-choline to diacylglycerol (DAG), yielding phosphatidylcholine. researchgate.net

Table 1: Key Steps in the CDP-Choline Pathway for Phosphatidylcholine Synthesis This table is interactive. You can sort and filter the data.

| Step | Reactants | Enzyme | Product | Cellular Importance |

|---|---|---|---|---|

| 1 | Extracellular Choline | Choline Transporters | Intracellular Choline | Uptake of essential precursor |

| 2 | Choline, ATP | Choline Kinase (CK) | Phosphocholine | First committed step |

| 3 | Phosphocholine, CTP | CTP:phosphocholine cytidylyltransferase (CCT) | CDP-Choline | Rate-limiting and key regulatory step |

Role in Intercellular and Intracellular Choline Transport and Recycling

The maintenance of adequate intracellular choline levels is critical for the synthesis of both CDP-choline and acetylcholine (B1216132). researchgate.net As a charged molecule, choline cannot freely diffuse across cell membranes and relies on specific protein transporters. researchgate.net Several distinct choline transport systems have been identified, including high-affinity choline transporters (CHT1), which are predominantly found in neurons for acetylcholine synthesis, and widely expressed low-affinity, choline transporter-like proteins (CTLs) that facilitate choline uptake for phospholipid synthesis in various tissues. researchgate.netresearchgate.net

Beyond dietary uptake, cells employ efficient recycling mechanisms to conserve choline. Phospholipase D (PLD) and Phospholipase C (PLC) are major enzymes responsible for hydrolyzing phosphatidylcholine to release choline and phosphocholine, respectively. nih.gov This process allows the cell to reutilize choline from the breakdown of existing membranes for the synthesis of new phospholipids (B1166683) or other essential molecules, ensuring a homeostatic balance of this vital nutrient. nih.gov

Mechanisms of Acetylcholine Precursor Supply

Choline is a direct and limiting precursor for the synthesis of acetylcholine (ACh), a key neurotransmitter involved in cognitive functions like memory and learning. nih.gov The choline component of CDP-choline metabolism is intricately linked to the cholinergic system. While the primary fate of choline in most tissues is PC synthesis, in the nervous system, it is also converted to acetylcholine. nih.govresearchgate.net

Influence on Protein Post-Translational Modifications (e.g., O-GlcNAcylation)

The metabolic pathways involving uridine extend beyond nucleic acid and phospholipid synthesis to influence protein regulation through post-translational modifications. Specifically, uridine plays a key role in O-GlcNAcylation, a dynamic process where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov

This process is mediated by the enzyme O-GlcNAc transferase (OGT), which uses uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) as its sugar donor substrate. nih.govnih.gov Uridine is a precursor for the synthesis of UTP, which is required for the formation of UDP-GlcNAc via the hexosamine biosynthetic pathway (HBP). nih.govnih.gov Therefore, the cellular availability of uridine can directly impact the pool of UDP-GlcNAc, thereby modulating the extent of protein O-GlcNAcylation. nih.gov This modification acts as a nutrient sensor and is involved in regulating numerous cellular processes, including transcription, signal transduction, and protein stability. nih.gov

Integration into broader metabolic networks affecting carbohydrate and lipid metabolism

Uridine and its derivatives, including CDP-choline, are deeply integrated into the central metabolic networks of the cell, linking pyrimidine (B1678525) metabolism with carbohydrate and lipid homeostasis. nih.govsemanticscholar.org

Carbohydrate Metabolism: Uridine is essential for glycogen (B147801) synthesis. It is a precursor for the formation of uridine diphosphate glucose (UDP-glucose), the activated form of glucose required for its incorporation into glycogen by glycogen synthase. nih.govnih.gov By promoting glycogen formation, uridine can influence glucose storage and homeostasis. nih.gov Studies have also reported that uridine can affect insulin signaling and glucose tolerance. nih.govresearchgate.net

Lipid Metabolism: The primary role of CDP-choline in lipid metabolism is its function as a key intermediate in phosphatidylcholine synthesis. nih.gov Beyond this, the broader metabolism of uridine is closely linked with lipid homeostasis. For instance, the enzyme dihydroorotate dehydrogenase (DHODH), involved in the de novo synthesis of pyrimidines, is a mitochondrial enzyme that links this pathway to cellular energy metabolism and can influence intracellular lipid accumulation. nih.govresearchgate.net It has been observed that while short-term uridine administration can help prevent drug-induced hepatic lipid accumulation, chronic exposure may lead to liver lipid accumulation, highlighting its complex role in systemic lipid regulation. nih.govresearchgate.net

Table 2: Integration of Uridine Metabolism with Key Metabolic Pathways This table is interactive. You can sort and filter the data.

| Metabolic Pathway | Key Uridine-Derived Intermediate | Role of Intermediate | Overall Metabolic Impact |

|---|---|---|---|

| Phospholipid Synthesis | CDP-Choline | Donates phosphocholine to DAG to form PC | Maintains cell membrane structure and integrity |

| Glycogen Synthesis | UDP-Glucose | Activated glucose donor for glycogen synthase | Regulates blood glucose levels and energy storage |

| Protein Glycosylation | UDP-GlcNAc | Sugar donor for O-GlcNAcylation by OGT | Regulates protein function and cellular signaling |

Advanced Research Methodologies for Uridine Diphosphate Choline Investigation

Biochemical Synthesis Strategies for Uridine (B1682114) Diphosphate (B83284) Choline (B1196258) and Analogs

The synthesis of CDP-choline and its analogs can be achieved through purely chemical routes or by harnessing the specificity and efficiency of enzymes in biocatalytic or chemo-enzymatic processes.

Chemical synthesis provides a direct route to CDP-choline. Non-enzymatic synthesis has been demonstrated under simulated prebiotic conditions by reacting choline phosphate (B84403) with Cytidine (B196190) Triphosphate (CTP). nih.gov This reaction is facilitated by condensing agents, such as urea (B33335) and cyanamide, which are believed to have been present on the primitive Earth. nih.govnasa.gov The reaction is typically carried out in an aqueous medium at an elevated temperature (e.g., 70°C) for several hours. nih.gov

More complex total synthesis strategies are employed for creating analogs or intricate natural products containing a uridine or cytidine core. nih.gov These multi-step syntheses often involve the careful construction of molecular fragments which are then coupled together. For instance, the synthesis of a complex uridine-based natural product involved the coupling of a carboxylic acid-functionalized uridine derivative with a pseudo-amino acid fragment to form a key bond in the final structure. nih.gov Solution-phase and solid-phase synthesis techniques have been developed, with the latter offering advantages in purification and the modular construction of inhibitor libraries for structure-activity relationship studies. nih.gov

Enzymatic and chemo-enzymatic methods leverage the high specificity of enzymes to produce CDP-choline and related nucleotide sugars with high yields and stereoselectivity. The fundamental enzymatic synthesis of CDP-choline is catalyzed by the enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CCT), which facilitates the reaction between CTP and phosphocholine to produce CDP-choline and pyrophosphate. researchgate.netnih.gov

Modern approaches often employ multi-enzyme cascade reactions in a "one-pot" setup, which can be performed using isolated enzymes or engineered whole-cell systems. researchgate.netnih.gov For example, an efficient system for producing CDP-choline was developed using five different enzymes, including choline kinase (CK) and CCT, coupled with an ATP regeneration system to drive the reaction forward. researchgate.net In this system, 49 mM of CDP-choline was produced from CMP and choline chloride within one hour. researchgate.net Similarly, whole-cell biocatalysts expressing hyperthermophilic enzymes have been engineered to produce nucleotide sugars like UDP-glucuronic acid from simple starting materials like starch, demonstrating a cost-effective and scalable approach that includes cofactor regeneration. nih.gov

Chemo-enzymatic strategies combine chemical synthesis with enzymatic steps. This is particularly useful for creating unnatural analogs. In one study, N-acetylglucosamine-1-phosphate analogs were first synthesized chemically and then tested as substrates for the GlmU uridyltransferase enzyme to produce their corresponding UDP-sugar nucleotides. nih.gov This approach allows for the creation of a diverse range of analogs that can be used to probe enzyme function or as building blocks for synthesizing medically important polysaccharides. nih.gov

Table 3: Key Enzymes in the Biocatalytic Synthesis of CDP-Choline

| Enzyme | Role in Pathway | Source Organism Example | Source |

| Choline Kinase (CKI) | Catalyzes the phosphorylation of choline to phosphocholine. | Escherichia coli | researchgate.net |

| CMP Kinase (CMK) | Converts CMP to CDP, using ATP. | Escherichia coli | researchgate.net |

| NDP Kinase (NDK) | Converts CDP to CTP, using ATP. | Escherichia coli | researchgate.net |

| CTP:phosphocholine cytidylyltransferase (CCT) | Catalyzes the reaction of CTP and phosphocholine to form CDP-choline. | Escherichia coli | nih.govresearchgate.net |

| Acetate Kinase (ACK) | Used in the ATP regeneration system, converting ADP to ATP. | Not specified in source | researchgate.net |

In Vitro Cellular Models for Pathway Elucidation

In vitro cellular models are indispensable tools for dissecting the intricate molecular mechanisms of the Uridine Diphosphate Choline (CDP-choline) pathway, also known as the Kennedy pathway. wikipedia.org These systems permit researchers to study cellular processes in a controlled environment, isolating specific variables to understand their direct impact on CDP-choline metabolism.

Application of Specific Cell Lines for Studying Uridine Diphosphate Choline Metabolism

The study of CDP-choline metabolism has been greatly advanced by the use of immortalized mammalian cell lines. nih.gov These lines provide consistent and reproducible models to investigate the regulation and function of the enzymes involved in the synthesis of phosphatidylcholine (PtdCho) via the CDP-choline pathway. nih.gov Inhibition of key enzymes in this pathway, such as choline kinase (CK) or CTP:phosphocholine cytidylyltransferase (CCT), often leads to apoptosis, demonstrating the pathway's essential role in proliferating cells. nih.gov

Various cell lines have been employed to answer specific questions regarding the pathway's enzymology and regulation. For instance, Chinese Hamster Ovary (CHO-MT58) cells, human breast cancer cells (MCF7), and Human Embryonic Kidney (HEK293) cells have been utilized to study the effects of apoptosis on the CDP-choline pathway. nih.gov In these models, researchers have demonstrated that during apoptosis, the transport of choline into the cells is suppressed, leading to a global inhibition of the pathway. nih.gov

Cancer cell lines are also frequently used due to the observed upregulation of choline phospholipid metabolism in many cancers. imrpress.com Human cancer cells, including ovarian cancer (SKOV3), pancreas adenocarcinoma (PA-TU-8988T), and non-small cell lung cancer lines (A549 and H1299), serve as models to investigate the role of mitochondrial choline import and metabolism in cell proliferation. nih.gov Furthermore, studies using siRNA to downregulate choline kinase in human breast cancer cells have shown a direct decrease in cellular phosphocholine levels, highlighting the enzyme's critical role. taylorandfrancis.com

Pheochromocytoma (PC-12) cells, which are derived from a rat adrenal medulla tumor, are a valuable model for neurochemical and metabolic studies. Research using PC-12 cells has demonstrated how precursor availability can influence intracellular nucleotide pools. Incubation with uridine, a precursor for cytidine triphosphate (CTP), leads to significant increases in cellular Uridine Triphosphate (UTP), CTP, and subsequently CDP-choline, which is the direct product of CTP and phosphocholine. psu.edunih.gov

Table 1: Effect of Uridine and Cytidine Incubation on Nucleotide Levels in PC-12 Cells

This interactive table displays the dose-dependent changes in cellular Uridine Triphosphate (UTP) and Cytidine Triphosphate (CTP) levels following incubation with either uridine or cytidine. All values are expressed as a percentage of the control.

| Incubated Compound | Concentration (µM) | UTP Level (% of Control) | CTP Level (% of Control) |

| Uridine | 10 | 185 | 115 |

| Uridine | 30 | 320 | 140 |

| Uridine | 100 | 450 | 150 |

| Uridine | 300 | 500 | 155 |

| Cytidine | 10 | 105 | 150 |

| Cytidine | 30 | 100 | 250 |

| Cytidine | 100 | 105 | 400 |

| Cytidine | 300 | 110 | 420 |

Data sourced from studies on PC-12 cells demonstrating the conversion of pyrimidine (B1678525) precursors. psu.edu

Mechanistic Investigations using Cell-Free Systems

Cell-free systems, which consist of purified enzymes or cellular extracts, offer a simplified environment to conduct detailed mechanistic investigations of the CDP-choline pathway, free from the complexities of whole-cell regulation. The initial biochemical characterization of the pathway's enzymes between 1949 and 1956 was largely accomplished using such systems. nih.gov

These models are particularly useful for studying the kinetics and regulation of individual enzymes. For example, a major focus of early research was on CTP:phosphocholine cytidylyltransferase (CCT), identified as the rate-limiting enzyme in the pathway. nih.govnih.gov Cell-free assays were crucial in demonstrating that CCT activity is stimulated by specific lipids and regulated by reversible phosphorylation. nih.gov

More recent applications include the use of in vitro translated proteins to study specific molecular events like enzyme processing. For instance, cell-free systems were used to show that CCTα is a substrate for various caspases (3, 6, 7, 8, and 9). nih.gov This approach allowed researchers to identify caspase 3 as the specific enzyme responsible for cleaving CCTα in cultured cells during apoptosis, a level of detail difficult to achieve in whole-cell experiments alone. nih.gov These systems remove confounding variables such as temporal and spatial regulatory elements that exist within a living cell, enabling precise determination of enzyme-substrate relationships. nih.gov

In Vivo Animal Models for Biochemical Pathway Perturbations

In vivo animal models are essential for understanding how the CDP-choline pathway functions within the complex physiological context of a whole organism. These models allow for the study of tissue-specific metabolism, inter-organ interactions, and the systemic effects of dietary or genetic changes. nih.gov

Analysis of Endogenous Uridine Diphosphate Choline Levels and Turnover in Animal Tissues

Measuring the concentration and turnover of metabolites in vivo provides critical insights into the regulation of metabolic pathways. Studies in animal models have shown that the endogenous pool of CDP-choline is typically very small, despite high levels of its precursor, phosphocholine. nih.gov This indicates that CCT is a bottleneck in the pathway and that newly synthesized CDP-choline is rapidly consumed by choline phosphotransferase to produce phosphatidylcholine, signifying a high rate of turnover. nih.gov In mouse liver, it has been shown that the CDP-choline pathway accounts for approximately 70% of total phosphatidylcholine synthesis. imrpress.com

Animal studies, such as those using gerbils, have been instrumental in demonstrating the link between circulating precursors and brain metabolite levels. Oral administration of Uridine Monophosphate (UMP), a source of uridine, leads to a rapid but transient increase in brain uridine, UTP, CTP, and CDP-choline. nih.gov These findings confirm that systemic precursor availability can directly impact the synthesis of key intermediates for phospholipid production in the brain. nih.gov

Table 2: Changes in Gerbil Brain Nucleotide and CDP-Choline Levels After Oral UMP Administration

This interactive table illustrates the dynamic changes in brain metabolite concentrations 15 minutes after the administration of Uridine Monophosphate (UMP).

| Metabolite | Basal Level (pmol/mg tissue) | Level 15 min after UMP (pmol/mg tissue) | Percent Increase |

| Uridine Triphosphate (UTP) | 254 ± 31.9 | 417 ± 50.2 | 64.2% |

| Cytidine Triphosphate (CTP) | 56.8 ± 1.8 | 71.7 ± 1.8 | 26.2% |

| CDP-Choline | 11.3 ± 0.5 | 16.4 ± 1.0 | 45.1% |

Data sourced from studies in gerbils, showing that oral UMP enhances the synthesis of CDP-choline in the brain. nih.gov

Examination of Metabolic Fluxes in Response to Dietary or Genetic Manipulations

Investigating how the CDP-choline pathway responds to external and internal perturbations is key to understanding its role in health and disease. Animal models allow for controlled dietary and genetic manipulations that are not feasible in humans. Studies in rats have explored the effects of choline-deficient, low-choline, and high-choline diets on behavior and learning, demonstrating that dietary intake of this crucial precursor has significant physiological consequences. nih.gov

Genetic factors also play a critical role. Studies in both humans and animal models show that deficiencies in choline can contribute to conditions like non-alcoholic fatty liver disease. nih.gov Genetic variations, or polymorphisms, in genes like PEMT (phosphatidylethanolamine N-methyltransferase), which provides an alternative pathway for phosphatidylcholine synthesis, can alter an individual's dietary requirement for choline. nih.gov Mouse models have been particularly insightful; for example, maternal choline supplementation in a mouse model of Wilson's Disease was found to increase global DNA methylation in fetal livers, altering the expression of genes involved in methionine and lipid metabolism. nih.gov

Advanced techniques like in vivo metabolic flux analysis (MFA) using stable isotopes (e.g., 2H/13C) allow for the direct quantification of metabolic pathway rates in specific tissues. nih.gov This powerful methodology moves beyond static metabolite measurements to provide a dynamic view of how genetic or dietary interventions alter the flow of molecules through the CDP-choline pathway and interconnected metabolic networks. nih.gov MFA is essential for assessing tissue-specific metabolic regulation and understanding how factors like diet directly control in vivo metabolism. nih.gov

Comparative Biochemistry and Evolutionary Perspectives

Evolutionary Conservation and Divergence of Uridine (B1682114) Diphosphate (B83284) Choline-Related Enzymes

The enzymes involved in the metabolism of UDP-choline and related nucleotide sugars show a fascinating pattern of both deep evolutionary conservation and significant divergence, reflecting their fundamental roles and adaptation to specific biological contexts.

A high degree of conservation is evident in the core structures of many enzymes that utilize UDP-sugar precursors. For example, the Glucose-methanol-choline (GMC) oxidoreductase family is a large and diverse group of flavin-binding enzymes found across all kingdoms of life. mdpi.com These enzymes share a conserved structural fold and often a key catalytic histidine residue in their active site, indicating a common ancestry. mdpi.com While not directly using UDP-choline, their substrates (like choline) are integral to the pathway, and the evolutionary history of this family provides a model for how enzymes with related functions can be maintained across vast evolutionary distances.

Similarly, enzymes that synthesize UDP-sugars, such as UDP-glucose pyrophosphorylase (UGPase), are essential and found in both prokaryotes and eukaryotes. researchgate.net These enzymes catalyze the formation of UDP-glucose, a central precursor for many glycosylation reactions, including the synthesis of other UDP-sugars. wikipedia.org

The choline (B1196258) phosphotransferases (CPT1 and CEPT1) in humans provide another example of divergence, in this case through gene duplication and specialization within a single organism. nih.gov Both enzymes catalyze the same fundamental reaction but are located in different organelles and have different substrate preferences, allowing for finer control over the synthesis of diverse phospholipid species. nih.gov This functional partitioning represents a more recent evolutionary adaptation within the eukaryotic lineage.

Table 2: Conservation and Divergence of UDP-Choline Related Enzymes

| Enzyme/Family | Conserved Features | Divergent Features | Evolutionary Implication |

|---|---|---|---|

| GMC Oxidoreductase Family | Found in all kingdoms of life; conserved protein backbone structure and a key active site histidine. mdpi.com | Substrate specificity varies widely (glucose, methanol, choline, etc.). mdpi.com | Ancient origin with diversification to fit various metabolic niches. |

| UDP-GlcNAc/MurNAc Family | A series of six short, conserved amino acid sequences (A-F) are critical for function. nih.gov | Eukaryotic and prokaryotic counterparts are not functionally interchangeable. nih.gov | Divergence after the prokaryote-eukaryote split, leading to domain-specific adaptations. |

| Choline Phosphotransferases (e.g., CPT1/CEPT1) | Catalyze the same core reaction: transfer of phosphocholine (B91661) to diacylglycerol. nih.gov | Differ in subcellular localization (Golgi vs. ER) and substrate preferences in humans. nih.gov | Gene duplication and sub-functionalization within eukaryotes to create specialized roles. |

Broader Biochemical Significance Across Biological Domains (e.g., Plants, Animals)

Uridine diphosphate choline and its metabolic precursors, particularly UDP-sugars, hold broad biochemical significance across different biological domains, playing central roles in the synthesis of structural components, energy storage molecules, and signaling compounds.

In the animal kingdom, the pathway leading to and utilizing UDP-choline is critical for lipid metabolism and membrane integrity. The synthesis of phosphatidylcholine via the CDP-choline pathway is not only essential for forming cellular membranes but is also linked to the metabolism of triglycerides and the prevention of lipid accumulation in tissues like the muscle and liver. nih.gov Choline deficiency can alter the properties of membrane-bound enzymes, such as UDP-glucuronyltransferase, by affecting the lipid environment in which they operate. nih.gov Furthermore, the precursor molecule UDP-glucose is the cornerstone of glycogenesis, the process of storing glucose as glycogen (B147801) in the liver and muscles. The enzyme UDP-glucose pyrophosphorylase creates UDP-glucose, which is then polymerized into glycogen by glycogen synthase. wikipedia.org

In plants, UDP-sugars are paramount for the production of biomass. UDP-glucose is the precursor for the synthesis of cellulose, the primary component of the plant cell wall, as well as other crucial polymers like hemicellulose and pectins. nih.gov Beyond these structural roles, UDP-sugars are used to glycosylate a vast array of secondary metabolites, including flavonoids, terpenoids, and alkaloids, which are important for defense, pigmentation, and interactions with the environment. nih.gov UDP-sugars like UDP-galactose and UDP-glucuronic acid are also used to form hormone conjugates, which can serve to store and stabilize plant hormones such as auxins and gibberellic acid. nih.gov The diversity of UDP-sugar metabolizing pyrophosphorylases in plants underscores their central role, with different enzymes being essential for survival and development. nih.gov

The central role of UDP-glucose extends to the synthesis of other essential molecules in certain species. For instance, in most animals and plants, the biosynthesis of ascorbic acid (Vitamin C) begins with UDP-glucose, which is converted through a series of enzymatic steps to UDP-glucuronic acid and then eventually to ascorbate. wikipedia.org This highlights UDP-glucose as a critical metabolic node, channeling glucose into a wide variety of essential biochemical pathways across the biological domains.

Q & A

Q. Basic

- Temperature : Store at 4°C in sealed, light-protected containers to prevent hydrolysis or oxidation. Long-term stability requires lyophilization and storage at -20°C .

- Solubility : Reconstitute in deionized water (not ethanol or acetone) to avoid precipitation. Buffered solutions (e.g., 1 M TEAB) are recommended for enzymatic studies .

- Moisture Control : Use desiccants in storage vials, as hygroscopic properties can lead to deliquescence and degradation .

What role does this compound play in glycosylation pathways, and how can its activity be modulated in vitro?

Advanced

this compound serves as a precursor for UDP-glucose and UDP-glucuronic acid, critical for glycosyltransferase-mediated synthesis of glycans and cell wall polysaccharides . Modulation strategies include:

- Enzyme Inhibition : Using UDP-glucose dehydrogenase inhibitors (e.g., xanthohumol) to study flux through hexosamine biosynthesis pathways .

- Isotopic Labeling : Incorporating ³H or ¹³C isotopes (e.g., [6-³H]-UDP-galactose) to trace metabolic incorporation into glycoconjugates .

- pH Optimization : Adjusting reaction pH to 7.5–8.5 to maximize UDP-glucose epimerase activity in plant cell wall studies .

How do researchers differentiate this compound from structurally similar nucleotides using spectroscopic techniques?

Q. Basic

- HRMS : Accurate mass measurement (e.g., m/z 606.07455 for C₁₇H₂₆N₃O₁₇P₂) distinguishes it from analogs like UDP-glucose (m/z 580.08) .

- ¹H/³¹P NMR : Characteristic peaks include a uridine H5 proton (~5.8 ppm) and a diphosphate P resonance near -10 ppm .

- Enzymatic Specificity : Incubation with pyrophosphatase yields choline and UDP, confirmed via TLC or enzymatic recycling assays .

What experimental strategies are employed to trace the metabolic flux of this compound in hepatic lipid metabolism studies?

Q. Advanced

- Stable Isotope Tracing : Administering ¹³C-choline to track incorporation into phosphatidylcholine via the CDP-choline pathway. LC-MS/MS quantifies labeled phosphatidylcholine species in liver extracts .

- MALDI-MS Imaging : Spatially resolves UDP-choline distribution in liver sections, correlating with lipid droplet accumulation in steatosis models .

- Knockdown Models : Silencing Pcyt1a (CTP:phosphocholine cytidylyltransferase) to disrupt UDP-choline utilization, revealing compensatory betaine-dependent methylation pathways .

How do salt forms (e.g., ammonium vs. sodium) impact the biochemical activity of uridine diphosphate choline derivatives?

Q. Advanced

- Cation Effects : Ammonium salts enhance solubility in polar solvents (e.g., TEAB buffer) compared to sodium salts, which may precipitate in high-ionic-strength solutions .

- Enzyme Kinetics : Ammonium ions can act as weak inhibitors for some UDP-dependent glycosyltransferases, requiring dialysis or buffer exchange before assays .

- Storage Stability : Sodium salts are less hygroscopic but prone to oxidation, whereas ammonium salts require strict pH control (pH 6.5–7.5) to prevent ammonia volatilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.